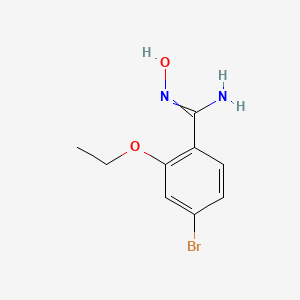
Ethyl 3-Azido-2,6-dioxopiperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Ethyl 3-Azido-2,6-dioxopiperidine-3-carboxylate typically involves the reaction of 3-ethoxycarbonylpiperidine-2-one with sodium azide in the presence of a suitable solvent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Ethyl 3-Azido-2,6-dioxopiperidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions:
Common reagents used in these reactions include sodium azide, hydrogen gas, and alkynes. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl 3-Azido-2,6-dioxopiperidine-3-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl 3-Azido-2,6-dioxopiperidine-3-carboxylate involves its reactivity with various molecular targets. The azido group can interact with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in bioconjugation reactions, where the compound is used to modify biomolecules . The specific molecular pathways involved depend on the nature of the target molecules and the reaction conditions .
Comparación Con Compuestos Similares
Ethyl 3-Azido-2,6-dioxopiperidine-3-carboxylate can be compared with other similar compounds such as:
Ethyl 2-oxo-3-piperidinecarboxylate: This compound has a similar piperidine core but lacks the azido group, making it less reactive in certain types of chemical reactions.
3-Carbethoxy-2-piperidone: Another similar compound with a piperidine core, but without the azido functionality, limiting its applications in bioconjugation reactions.
The presence of the azido group in this compound makes it unique and more versatile in various chemical and biological applications .
Propiedades
Fórmula molecular |
C8H10N4O4 |
|---|---|
Peso molecular |
226.19 g/mol |
Nombre IUPAC |
ethyl 3-azido-2,6-dioxopiperidine-3-carboxylate |
InChI |
InChI=1S/C8H10N4O4/c1-2-16-7(15)8(11-12-9)4-3-5(13)10-6(8)14/h2-4H2,1H3,(H,10,13,14) |
Clave InChI |
WHYFFKMGDWJVEA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCC(=O)NC1=O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Bromo-5-ethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13692005.png)




![Ethyl 4-[[3-Amino-6-(dimethylamino)-2-pyridyl]amino]piperidine-1-carboxylate](/img/structure/B13692044.png)



![2-Amino-6-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13692060.png)


